molecular formula C8H12N2OS B2668797 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 1216524-51-4

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B2668797
CAS No.: 1216524-51-4
M. Wt: 184.26
InChI Key: JENQDIVOSWSWIK-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 2-methyl-1,3-thiazole with ethylamine followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . The process can be summarized as follows:

    Formation of the thiazole ring: This involves the reaction of 2-methylthiazole with ethylamine.

    Acetylation: The resulting product is then acetylated using acetic anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with an acetamide group makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-6(11)9-4-3-8-5-12-7(2)10-8/h5H,3-4H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENQDIVOSWSWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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